molecular formula C11H16N2S B5794397 N-(3,4-dimethylphenyl)-N'-ethylthiourea

N-(3,4-dimethylphenyl)-N'-ethylthiourea

Cat. No. B5794397
M. Wt: 208.33 g/mol
InChI Key: HVFFCAJQMQNRGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dimethylphenyl)-N'-ethylthiourea, also known as DMTU, is a chemical compound that has been widely used in scientific research due to its unique properties. It is a thiourea derivative that has been shown to have antioxidant and anti-inflammatory effects, making it an attractive candidate for various applications in the field of medicine and biochemistry.

Mechanism of Action

N-(3,4-dimethylphenyl)-N'-ethylthiourea exerts its antioxidant and anti-inflammatory effects by scavenging ROS and inhibiting the activity of pro-inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). N-(3,4-dimethylphenyl)-N'-ethylthiourea also upregulates the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, which further enhances its antioxidant activity. The exact mechanism of action of N-(3,4-dimethylphenyl)-N'-ethylthiourea is still under investigation, and further studies are needed to fully understand its mode of action.
Biochemical and Physiological Effects:
N-(3,4-dimethylphenyl)-N'-ethylthiourea has been shown to have a broad range of biochemical and physiological effects. In vitro studies have demonstrated that N-(3,4-dimethylphenyl)-N'-ethylthiourea protects against oxidative stress-induced damage to DNA, proteins, and lipids. N-(3,4-dimethylphenyl)-N'-ethylthiourea has also been shown to inhibit the proliferation of cancer cells and induce apoptosis in various cancer cell lines. In vivo studies have demonstrated that N-(3,4-dimethylphenyl)-N'-ethylthiourea protects against ischemia-reperfusion injury in the heart and brain and reduces inflammation in various animal models of disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(3,4-dimethylphenyl)-N'-ethylthiourea in lab experiments is its high solubility in water, which makes it easy to prepare solutions of different concentrations. N-(3,4-dimethylphenyl)-N'-ethylthiourea is also relatively stable under physiological conditions, which allows for long-term experiments. However, one limitation of using N-(3,4-dimethylphenyl)-N'-ethylthiourea is its potential to interfere with other biochemical assays, such as those that measure ROS levels. Therefore, it is important to carefully design experiments to account for potential interference from N-(3,4-dimethylphenyl)-N'-ethylthiourea.

Future Directions

There are several future directions for the study of N-(3,4-dimethylphenyl)-N'-ethylthiourea. One area of interest is the development of N-(3,4-dimethylphenyl)-N'-ethylthiourea-based drugs for the treatment of various diseases. Another area of interest is the investigation of the role of N-(3,4-dimethylphenyl)-N'-ethylthiourea in aging and age-related diseases. Furthermore, the use of N-(3,4-dimethylphenyl)-N'-ethylthiourea as a tool to study the role of ROS in various biological processes is an area of ongoing research. Overall, the unique properties of N-(3,4-dimethylphenyl)-N'-ethylthiourea make it an attractive candidate for further investigation in the field of medicine and biochemistry.

Synthesis Methods

N-(3,4-dimethylphenyl)-N'-ethylthiourea can be synthesized by the reaction of 3,4-dimethylaniline and ethyl isothiocyanate in the presence of a base such as sodium hydroxide. The reaction yields a white crystalline powder with a melting point of 142-144°C. The purity of the compound can be confirmed by various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and high-performance liquid chromatography (HPLC).

Scientific Research Applications

N-(3,4-dimethylphenyl)-N'-ethylthiourea has been extensively studied for its potential therapeutic applications in various diseases such as cancer, diabetes, and cardiovascular diseases. The antioxidant and anti-inflammatory properties of N-(3,4-dimethylphenyl)-N'-ethylthiourea have been shown to protect against oxidative stress-induced damage and inflammation, which are key factors in the pathogenesis of these diseases. In addition, N-(3,4-dimethylphenyl)-N'-ethylthiourea has been used as a tool to study the role of reactive oxygen species (ROS) in various biological processes such as cell signaling, apoptosis, and aging.

properties

IUPAC Name

1-(3,4-dimethylphenyl)-3-ethylthiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2S/c1-4-12-11(14)13-10-6-5-8(2)9(3)7-10/h5-7H,4H2,1-3H3,(H2,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVFFCAJQMQNRGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=S)NC1=CC(=C(C=C1)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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